![molecular formula C13H14FNO B3019990 N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide CAS No. 2361640-43-7](/img/structure/B3019990.png)
N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide, commonly known as FCPR03, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FCPR03 is a cyclobutyl-containing amide, which is structurally similar to other cyclobutyl-containing compounds that have been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of FCPR03 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. FCPR03 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, FCPR03 may alter the expression of genes involved in various cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects
FCPR03 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell-based assays, FCPR03 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In animal models, FCPR03 has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. The exact biochemical and physiological effects of FCPR03 may vary depending on the specific cell type or tissue being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FCPR03 is its high purity and high yield synthesis method, which makes it suitable for scientific research applications. Another advantage is its potential for use in various scientific research fields, including neuroscience, cancer research, and drug discovery. However, one limitation of FCPR03 is its limited availability, which may make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for FCPR03 research. One direction is to further elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, FCPR03 could be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of FCPR03 involves the reaction of 3-fluorophenylcyclobutane carboxylic acid with propargylamine in the presence of a coupling reagent. The resulting product is then subjected to a dehydration reaction to form FCPR03. The synthesis of FCPR03 has been optimized to yield high purity and high yield, making it suitable for scientific research applications.
Applications De Recherche Scientifique
FCPR03 has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FCPR03 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, FCPR03 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapies. In drug discovery, FCPR03 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[1-(3-fluorophenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-12(16)15-13(7-4-8-13)10-5-3-6-11(14)9-10/h2-3,5-6,9H,1,4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLAQATSFCEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

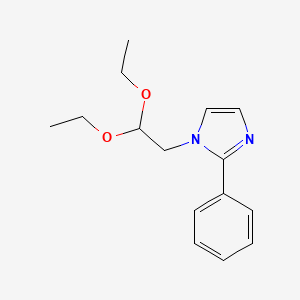
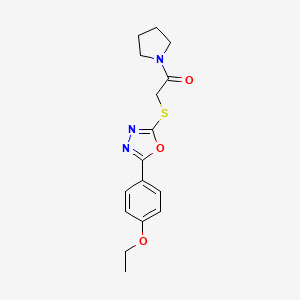
![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)
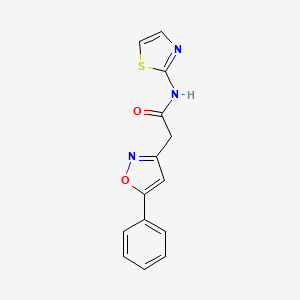
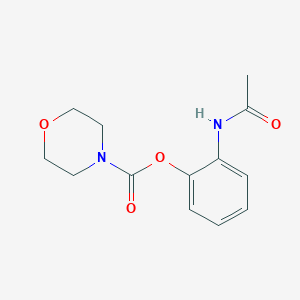
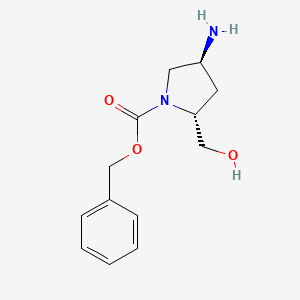

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)
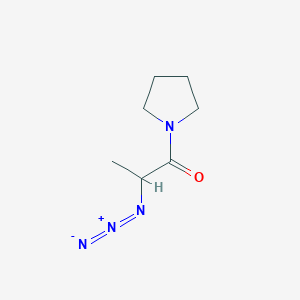
![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)